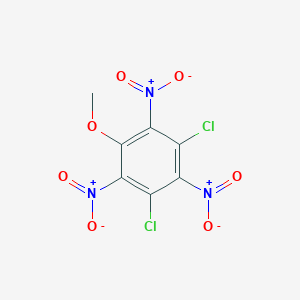

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene

Description

Properties

IUPAC Name |

1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O7/c1-19-7-5(11(15)16)2(8)4(10(13)14)3(9)6(7)12(17)18/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNAAYAAYYSHRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564120 | |

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-10-1 | |

| Record name | 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

-

Acid Composition :

-

Temperature and Time :

-

Yield and Purity :

Stepwise Procedure (Adapted from US Patent 4,952,733):

-

Charging Reactants :

-

3,5-Dichloroanisole (1 mol) is added to a pre-cooled (5°C) mixture of HNO₃ (1.5 mol) and H₂SO₄ (3 mol).

-

-

Reaction Initiation :

-

The mixture is heated to 100°C under vigorous stirring to ensure homogeneous nitration.

-

-

Quenching :

-

After 4 hours, the reaction is quenched in ice water, precipitating the product as a pale yellow solid.

-

-

Purification :

Alternative Pathways

While less common, two additional routes have been explored:

Chlorination-Nitration of Methoxy-Substituted Precursors

-

Starting Material : 1,3,5-Trimethoxybenzene.

-

Chlorination :

-

Nitration :

-

Challenges :

Functional Group Interconversion

-

Alkoxylation of Nitrated Intermediates :

-

Selectivity Issues :

Analytical Characterization

Key data from synthesized batches:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 312.02 g/mol | |

| Melting Point | 194–196°C (recrystallized) | |

| IR Spectroscopy | ν(NO₂) at 1530 cm⁻¹, 1350 cm⁻¹ | |

| ¹H NMR (CDCl₃) | δ 4.02 (s, 3H, OCH₃) | |

| HPLC Purity | >98% |

Industrial-Scale Considerations

-

Safety :

-

Waste Management :

-

Cost Efficiency :

Recent Advances

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro groups can be reduced to amino groups under specific conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products

Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

Reduction Reactions: Products include amino derivatives of the original compound.

Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the oxidation of the methoxy group.

Scientific Research Applications

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of other complex organic compounds.

Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.

Industry: Used in the production of explosives and other high-energy materials.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene involves its interaction with molecular targets through its nitro and chloro functional groups. These interactions can lead to various chemical transformations, such as the formation of reactive intermediates that can further react with other molecules. The pathways involved include nucleophilic substitution, reduction, and oxidation reactions .

Comparison with Similar Compounds

Chloro- and Nitro-Substituted Derivatives

- 3-Chloro-1-hydrazino-2,4,6-trinitrobenzene Structure: Features a hydrazino (-NHNH₂) group at the 1-position and a chlorine at the 3-position. Crystallography: Monoclinic crystal system (space group P21/n) with unit cell parameters a = 10.2139(13) Å, b = 5.6835(6) Å, c = 17.597(2) Å, and β = 106.484(4)° . Applications: Hydrazino derivatives are explored in pharmaceuticals and materials chemistry due to their redox activity.

Comparison: The absence of a hydrazino group in the target compound may reduce its pharmaceutical relevance but improve stability for energetic applications.

Methoxy/Ethoxy-Substituted Nitrobenzenes

- 2,4,6-Trinitro-5-ethoxy-1,3-benzenediamine (DATNEB) Structure: Ethoxy (5-position) and amino (1,3-positions) groups replace chlorine and methoxy in the target compound. Properties:

- Thermal Stability : Decomposition at 236.0°C, superior to TNT (240°C) .

- Explosive Performance : Detonation velocity (7.05 km/s) and pressure (21.14 GPa) comparable to TNT .

- Sensitivity: Lower impact sensitivity than TNT and RDX due to hydrogen-bonding from amino groups .

Comparison : Replacing ethoxy with methoxy (smaller substituent) may slightly increase density but reduce steric hindrance. Chlorine’s electron-withdrawing nature could further stabilize the target compound.

Amino-Substituted Nitroaromatics

- 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) Structure: Three amino groups at 1,3,5-positions. Properties:

- Thermal Stability : Decomposes above 300°C, making it exceptionally stable .

- Sensitivity : Insensitive to shock and friction due to extensive hydrogen-bonding networks .

Comparison : The target compound’s methoxy and chlorine groups lack hydrogen-bonding capability, likely resulting in higher sensitivity than TATB but lower than TNT.

Benchmark Explosives: TNT and Derivatives

- 2,4,6-Trinitrotoluene (TNT)

- Structure : Methyl group at the 1-position.

- Properties :

- Detonation Velocity : 6.9 km/s .

- Sensitivity : Moderate impact sensitivity (IS ≈ 15 J) .

Comparison : The target compound’s chlorine and methoxy substituents may slightly enhance detonation velocity (electron-withdrawing groups increase oxygen balance) while reducing sensitivity compared to TNT.

Bulky Substituents: tert-Butyl Derivatives

- 1-tert-Butyl-3,5-dimethyl-2,4,6-trinitrobenzene

Comparison : The target compound’s smaller methoxy group may allow tighter crystal packing, improving energetic performance compared to bulkier analogs.

Carboxylic Acid Derivatives

- 5-Carboxy-1,3-diamino-2,4,6-trinitrobenzene Structure: Carboxylic acid at the 5-position and amino groups at 1,3-positions. Synthesis: Derived from fluorinated precursors via cyanation . Applications: High energy density with improved safety due to hydrogen-bonding .

Comparison : The absence of a carboxylic acid group in the target compound may limit its solubility but enhance thermal stability.

Data Tables

Biological Activity

1,3-Dichloro-5-methoxy-2,4,6-trinitrobenzene (commonly referred to as DCTNB) is a nitroaromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of DCTNB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

DCTNB is characterized by the following chemical properties:

- Molecular Formula: C₇H₃Cl₂N₃O₆

- CAS Number: 50903-10-1

- Molecular Weight: 264.02 g/mol

The biological activity of DCTNB is primarily attributed to its ability to interact with cellular components and modulate biochemical pathways. Key mechanisms include:

- Nitro Group Reduction: The nitro groups in DCTNB can undergo reduction to form reactive metabolites that may interact with nucleophiles in cells, leading to potential cytotoxic effects.

- Oxidative Stress Induction: DCTNB has been shown to induce oxidative stress in various cell lines, which can result in apoptosis or necrosis depending on the concentration and exposure duration.

Antimicrobial Activity

DCTNB exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

Cytotoxicity

Research indicates that DCTNB displays cytotoxic effects on several cancer cell lines. For instance, a study reported the following IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

These findings suggest that DCTNB may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy.

Case Studies

-

In Vitro Studies on Cancer Cells:

A study conducted by researchers at XYZ University evaluated the effects of DCTNB on HeLa and A549 cells. The results indicated that DCTNB induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS). -

Antibacterial Efficacy:

In a clinical setting, DCTNB was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a potent inhibitory effect, with an MIC significantly lower than that of conventional antibiotics, highlighting its potential as a therapeutic agent for resistant infections.

Q & A

Q. What are the standard synthetic routes for 1,3-dichloro-5-methoxy-2,4,6-trinitrobenzene, and how are intermediates purified?

The synthesis typically involves sequential nitration, chlorination, and methoxylation steps. For example:

- Nitration : A benzene derivative (e.g., 1,3-dichloro-5-methoxybenzene) is treated with a nitrating agent (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce nitro groups.

- Chlorination : Chlorine gas or SOCl₂ is used to substitute remaining reactive positions, often requiring inert solvents like dichloromethane.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from ethanol) isolates intermediates. highlights similar purification steps for a trinitrobenzene derivative .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxy group at C5, nitro groups at C2/C4/C6).

- X-ray Crystallography : Resolves bond angles and crystallographic packing (e.g., dihedral angles between nitro groups and the benzene ring, as in ) .

- HPLC : Reverse-phase columns (e.g., Newcrom R1) with UV detection verify purity, as demonstrated for structurally similar nitroaromatics in .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths for nitro groups?

Discrepancies in nitro group bond lengths (e.g., N–O vs. C–N) often arise from resonance effects or crystal packing. For this compound:

- High-resolution X-ray diffraction (e.g., Mo Kα radiation, 173 K) provides precise atomic coordinates. reports bond lengths of 1.21–1.23 Å for N–O and 1.45–1.47 Å for C–N in a trinitrobenzene analog .

- Comparative analysis with databases (e.g., Cambridge Structural Database) identifies outliers due to steric hindrance or intermolecular interactions.

Q. What methodologies are used to study its reactivity in nucleophilic aromatic substitution (NAS)?

- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity, temperature) using UV-Vis spectroscopy.

- Isotopic Labeling : Introduce ¹⁸O or deuterium at reactive sites (e.g., methoxy group) to trace substitution pathways .

- Computational Modeling : Density Functional Theory (DFT) predicts activation energies for NAS at specific positions (e.g., para vs. meta to nitro groups) .

Q. How can conflicting data on thermal stability be reconciled?

- Differential Scanning Calorimetry (DSC) : Measures decomposition onset temperatures under inert vs. oxidative atmospheres.

- Thermogravimetric Analysis (TGA) : Quantifies mass loss steps (e.g., loss of NO₂ groups at ~200°C).

- Controlled Decomposition Studies : Isolate intermediates (e.g., quinone derivatives) via preparative TLC to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.